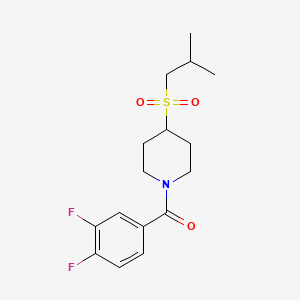

(3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(3,4-difluorophenyl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F2NO3S/c1-11(2)10-23(21,22)13-5-7-19(8-6-13)16(20)12-3-4-14(17)15(18)9-12/h3-4,9,11,13H,5-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOHWAZCGQEZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Retrosynthetic Analysis

The target compound can be dissected into two primary fragments:

- 4-(Isobutylsulfonyl)piperidine : A piperidine ring functionalized with an isobutylsulfonyl group at the 4-position.

- 3,4-Difluorobenzoyl Group : An aromatic ketone moiety with fluorine substituents at the 3- and 4-positions.

The convergent synthesis involves coupling these fragments via a nucleophilic acyl substitution reaction.

Stepwise Synthesis

Synthesis of 4-(Isobutylsulfonyl)piperidine

Starting Material : Piperidine derivatives, typically 4-hydroxypiperidine or 4-chloropiperidine, serve as precursors.

Sulfonylation Reaction :

- Reagents : Isobutylsulfonyl chloride, triethylamine (TEA) as a base.

- Conditions : Reflux in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) for 8–12 hours.

- Mechanism : The piperidine nitrogen attacks the electrophilic sulfur in isobutylsulfonyl chloride, displacing chloride and forming the sulfonamide bond.

Example Protocol :

- Dissolve 4-hydroxypiperidine (1.0 equiv) in DCM.

- Add TEA (2.5 equiv) and isobutylsulfonyl chloride (1.2 equiv) dropwise at 0°C.

- Warm to room temperature and stir for 12 hours.

- Quench with water, extract with DCM, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 65–75% (estimated from analogous reactions in).

Synthesis of 3,4-Difluorobenzoyl Chloride

Starting Material : 3,4-Difluorobenzoic acid.

Chlorination :

- Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.

- Conditions : Reflux under inert atmosphere for 2–4 hours.

Example Protocol :

Coupling of Fragments

Nucleophilic Acyl Substitution :

- Reagents : 4-(Isobutylsulfonyl)piperidine, 3,4-difluorobenzoyl chloride, TEA or N,N-diisopropylethylamine (DIPEA).

- Conditions : Stir in DCM or THF at 0°C to room temperature for 6–8 hours.

Example Protocol :

Optimization Strategies and Challenges

Sulfonylation Efficiency

- Base Selection : Triethylamine outperforms weaker bases (e.g., NaHCO₃) in scavenging HCl, preventing side reactions.

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction rates compared to DCM.

- Steric Hindrance : The isobutyl group’s bulk necessitates extended reaction times (12–16 hours).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone is used in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Medicine: As a potential therapeutic agent in drug discovery and development.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Data Table: Structural and Physicochemical Comparison

*Calculated from molecular formula.

Key Research Findings

- Fluorine Position : 3,4-Difluoro substitution (target compound) optimizes electronic effects for aromatic interactions in enzyme active sites compared to 2,3-difluoro analogs .

- Sulfonyl Groups : Isobutylsulfonyl provides a balance between solubility (via polarity) and metabolic stability (via steric protection) compared to smaller sulfonyl groups .

- Ring Systems : Piperidine-based compounds (target) exhibit conformational rigidity favoring target binding, while piperazine derivatives () offer enhanced solubility but reduced CNS penetration .

Biological Activity

(3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone is a synthetic organic compound with the molecular formula C16H21F2NO3S. This compound has attracted attention in various fields of research, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

Chemical Structure

The compound features a difluorophenyl group linked to a piperidinyl methanone moiety via an isobutylsulfonyl group. This unique structure contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. It may exert effects through:

- Enzyme Inhibition : The compound can inhibit enzymes involved in various metabolic pathways, impacting processes such as signal transduction and gene expression.

- Protein-Ligand Interactions : It may modulate the activity of certain proteins by binding to their active sites or allosteric sites.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound has potential anticancer effects by inducing apoptosis in cancer cell lines and inhibiting tumor growth in vivo models .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cell culture studies, indicating potential therapeutic applications in inflammatory diseases .

- Neuroprotective Activity : There are indications that it may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative conditions .

Case Studies

Several studies have investigated the biological activity of this compound:

- Study 1 : A study published in a peer-reviewed journal evaluated its anticancer effects on breast cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations .

- Study 2 : In an animal model of arthritis, administration of the compound resulted in a marked decrease in joint swelling and inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Difluorophenyl, Isobutylsulfonyl | Anticancer, Anti-inflammatory |

| (3-(4-Fluorophenoxy)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone | Fluorophenoxy instead of difluorophenyl | Moderate anticancer activity |

| (4-(Isobutylsulfonyl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone | Thiophen group present | Limited anti-inflammatory effects |

Q & A

Q. Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (sulfonylation) | Prevents decomposition |

| Solvent | DCM/THF (1:1) | Enhances solubility |

| Catalyst Loading | 5 mol% Pd | Balances cost and efficiency |

Which spectroscopic techniques are most effective for confirming structural integrity?

Basic Research Question

A combination of 1H/13C-NMR, IR, and HPLC is critical:

- 1H-NMR : Analyze proton environments (e.g., difluorophenyl aromatic protons at δ 7.2–7.8 ppm; piperidine CH₂SO₂ at δ 3.1–3.5 ppm). Integration ratios validate stoichiometry .

- HPLC : Use a C18 column with methanol/buffer (65:35) mobile phase (pH 4.6) for purity assessment (>95% peak area at 254 nm) .

- Mass Spectrometry : High-resolution MS (HRMS) resolves ambiguities in elemental analysis discrepancies (e.g., C/H/N ratios) .

How does the compound’s reactivity vary under nucleophilic or electrophilic conditions?

Basic Research Question

The sulfonyl group and ketone moiety dictate reactivity:

- Nucleophilic Substitution : The sulfonyl group undergoes substitution with amines (e.g., piperazine) in DMF at 80°C, yielding derivatives for SAR studies .

- Electrophilic Aromatic Substitution : The difluorophenyl ring resists further halogenation due to electron-withdrawing effects, but nitration is feasible under strong HNO₃/H₂SO₄ .

How can contradictions in spectral or biological data be systematically resolved?

Advanced Research Question

Case Study : Discrepancies in elemental analysis (e.g., C/H/N deviations) may arise from hydration or solvent retention. Mitigation strategies include:

- Thermogravimetric Analysis (TGA) : Confirm solvent-free samples .

- Orthogonal Validation : Cross-check NMR data with X-ray crystallography (e.g., piperidine chair conformation analysis ).

- Dose-Response Repetition : For biological assays, repeat experiments with stricter controls (e.g., enzyme inhibition IC₅₀ values ± SEM) .

What methodologies are used to study structure-activity relationships (SAR) for this compound?

Advanced Research Question

- Molecular Docking : Use software like AutoDock Vina to predict binding to targets (e.g., serotonin receptors) based on piperidine sulfonyl flexibility and fluorophenyl hydrophobicity .

- Comparative Bioassays : Test derivatives with modified sulfonyl (e.g., methyl vs. isobutyl) against control compounds in cellular models. Measure EC₅₀/IC₅₀ shifts to quantify group contributions .

How can environmental fate and stability be assessed for this compound?

Advanced Research Question

Follow OECD guidelines for environmental chemistry:

- Hydrolysis Half-Life : Incubate in buffers (pH 4–9) at 25°C; monitor degradation via LC-MS. The sulfonyl group may hydrolyze slowly (t₁/₂ > 30 days) .

- Photodegradation : Expose to UV light (λ = 254 nm); track byproducts (e.g., defluorinated intermediates) using HRMS .

- Ecotoxicity : Use Daphnia magna assays to assess acute toxicity (48-hr LC₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.